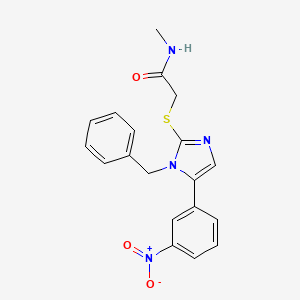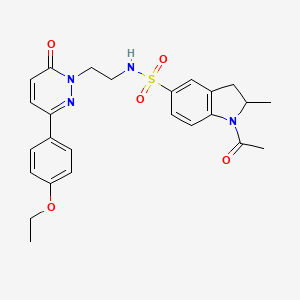![molecular formula C24H22N4OS B2533353 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone CAS No. 877796-99-1](/img/structure/B2533353.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone is a synthetic organic compound with a unique structural framework incorporating various heterocyclic systems
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step process. A typical synthetic route might start with the preparation of the 3,4-dihydroquinoline framework followed by the introduction of the ethanone moiety, and finally the coupling with the pyrazolo[1,5-a]pyrimidine derivative via a thioether linkage. Key steps often include condensation reactions, cyclization, and nucleophilic substitution.
Industrial Production Methods: In an industrial context, the synthesis would be scaled up and optimized for yield and purity. The reaction conditions, such as solvent choice, temperature, and catalysts, would be refined to ensure efficient production. Techniques such as continuous flow synthesis could be utilized to enhance scalability and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone undergoes various chemical reactions including:
Oxidation: Often involving reagents like potassium permanganate or chromium trioxide.
Reduction: Typically using hydrogenation or hydride donors like lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitric acid, sulfonyl chlorides.
Major Products: The major products depend on the specific reactions:
Oxidation: might lead to ketones or carboxylic acids.
Reduction: could yield alcohols or amines.
Substitution: typically introduces various functional groups on the aromatic ring.
Scientific Research Applications
In Chemistry: It serves as a precursor in the synthesis of more complex molecules and can act as a ligand in coordination chemistry.
In Biology:
In Medicine: Research is ongoing into its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent, due to its ability to modulate biological pathways.
In Industry: Could be utilized in the creation of new materials with specific properties, such as conductive polymers or advanced catalysts.
Mechanism of Action
The compound's effects are exerted through interactions with molecular targets, potentially involving binding to enzymes or receptors. The specific mechanisms might include:
Inhibition of enzyme activity: By binding to active sites.
Modulation of receptor pathways: Acting as an agonist or antagonist.
Comparison with Similar Compounds
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(pyrazolo[1,5-a]pyrimidin-7-yl)ethanone: Lacks the methyl and phenyl groups.
2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetophenone: Lacks the quinoline moiety.
Uniqueness: This specific arrangement provides enhanced biological activity and specificity for certain molecular targets, making it a promising candidate in various fields of research.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS/c1-17-14-23(28-24(26-17)20(15-25-28)18-8-3-2-4-9-18)30-16-22(29)27-13-7-11-19-10-5-6-12-21(19)27/h2-6,8-10,12,14-15H,7,11,13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDKUIKZEASQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)N3CCCC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine](/img/structure/B2533273.png)
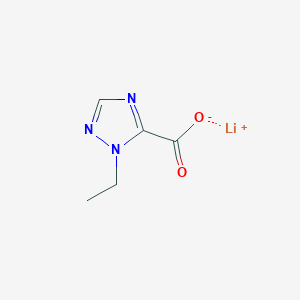

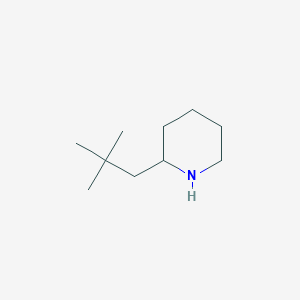
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2533278.png)
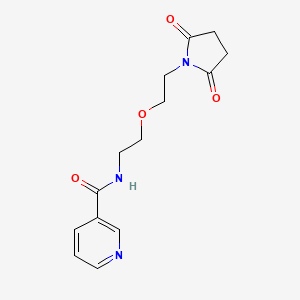

![2-O-Tert-butyl 5-O-ethyl 5-fluoro-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate;hydrochloride](/img/structure/B2533284.png)
![Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride](/img/structure/B2533287.png)
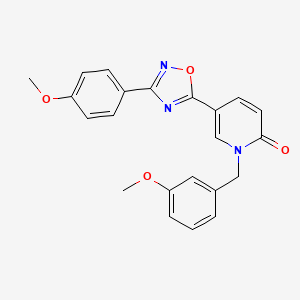
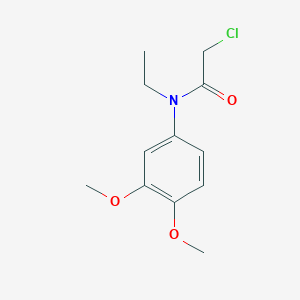
![N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2533290.png)
